molecular formula C18H18ClF2N B8642736 4-(Bis(4-fluorophenyl)methylene)piperidine hydrochloride

4-(Bis(4-fluorophenyl)methylene)piperidine hydrochloride

Cat. No. B8642736
M. Wt: 321.8 g/mol
InChI Key: GVPFPFKCQZHWCW-UHFFFAOYSA-N
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Patent
US05935974

Procedure details

α,α-Bis-(4-fluorophenyl)-1-(triphenylmethyl)-4-piperidinemethanol (67 g; 0.123 mol) was dissolved in hydrochloric acid (1 l; 2 mol/l) and the solution was heated under reflux for 2 h. The solution was cooled, the precipitated solid was collected by filtration and suspended in anhydrous diethyl ether. The mixture was stirred for 1 h, filtered and the solid was crystallised from methanol/ether to give the product (28.3 g) as white crystals; m.p. 83° C.
Name
α,α-Bis-(4-fluorophenyl)-1-(triphenylmethyl)-4-piperidinemethanol
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:35]2[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=2)([CH:10]2[CH2:15][CH2:14][N:13](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:12][CH2:11]2)O)=[CH:4][CH:3]=1.[ClH:42]>>[ClH:42].[F:41][C:38]1[CH:39]=[CH:40][C:35]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)=[C:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:36][CH:37]=1 |f:2.3|

Inputs

Step One
Name
α,α-Bis-(4-fluorophenyl)-1-(triphenylmethyl)-4-piperidinemethanol
Quantity
67 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)(C1CCN(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)F
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid was crystallised from methanol/ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)C(=C1CCNCC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.